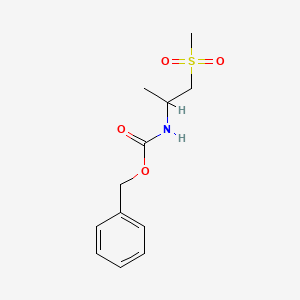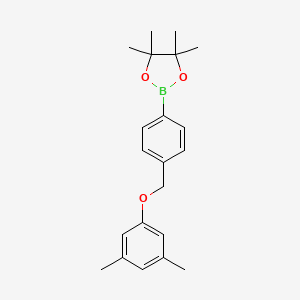
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-2-chloro-6-fluoroaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield corresponding oxides and reduced products .
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-6-fluorophenacyl bromide
- (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane
- (3-Bromo-2-chloro-6-fluorophenyl)(phenyl)methanone
Uniqueness
1-(3-Bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoromethyl and phenyl groups, which impart distinct chemical properties. These properties include increased stability, reactivity, and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H2BrClF4O |
|---|---|
Peso molecular |
305.45 g/mol |
Nombre IUPAC |
1-(3-bromo-2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrClF4O/c9-3-1-2-4(11)5(6(3)10)7(15)8(12,13)14/h1-2H |
Clave InChI |
RWNUERTUBLDPAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)





![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)


![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)


